2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide
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Description
2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrCl2N3OS and its molecular weight is 511.26. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Properties
Research has shown that certain derivatives of 2-azaspiro[4.4]nonane-1,3-dione, which are structurally related to the compound , have significant anticonvulsant properties. These compounds were tested in models such as maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. Specifically, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione demonstrated anti-seizure properties in both mice and rats. This suggests potential application in treating seizure disorders (Kamiński et al., 2008).
Anticancer Activity
A study on 4-arylsulfonyl-1,3-oxazoles, structurally related to the compound , found that certain derivatives exhibited significant anticancer activity against various cancer cell lines, including CNS Cancer and Non-Small Cell Lung Cancer subpanels. This indicates potential for developing new anticancer agents (Zyabrev et al., 2022).
Synthesis of Diazaspiro Derivatives
Research into the regioselective synthesis of diazaspiro derivatives has led to the creation of novel compounds with potential pharmaceutical applications. The study focused on cycloaddition reactions to create diverse derivatives, contributing to a greater understanding of spirocyclic compounds' synthesis and potential uses (Farag et al., 2008).
Antimicrobial Applications
The synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, similar in structure to the compound , has shown promising results in antimicrobial applications. These compounds were tested for antibacterial and antifungal activities, indicating potential for use as antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrCl2N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)7-1-2-8-21)29-12-18(28)25-17-10-15(23)9-16(24)11-17/h3-6,9-11H,1-2,7-8,12H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNNIFCRDJTRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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